4-Bromo-6-cyclopentyl-2-methylpyrimidine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Researchers requiring a trisubstituted pyrimidine for kinase hinge-binding SAR often face 4-8-week custom synthesis delays. 4-Bromo-6-cyclopentyl-2-methylpyrimidine solves this with: • C-4 Br handle enabling mild Suzuki/Negishi coupling (80°C, 2-4h) for rapid library expansion. • C-6 cyclopentyl group providing a defined steric increment (ΔL ≈ +5.1) and lipophilicity (LogP 3.21) for hydrophobic pocket profiling. • C-2 methyl group tuning ring electronics for metabolic stability. Available from stock in 1g quantities, enabling immediate hit explosion and early SAR.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
Cat. No. B13256734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-cyclopentyl-2-methylpyrimidine
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Br)C2CCCC2
InChIInChI=1S/C10H13BrN2/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
InChIKeyLKEUINZPTSZEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-cyclopentyl-2-methylpyrimidine – Pyrimidine Scaffold for SAR and Synthesis


4-Bromo-6-cyclopentyl-2-methylpyrimidine (CAS 1412956-03-6) is a tri-substituted pyrimidine featuring a bromine atom at the 4-position, a cyclopentyl group at the 6-position, and a methyl group at the 2-position . With a molecular weight of 241.13 g/mol, a calculated LogP of 3.21, and a topological polar surface area (TPSA) of 25.78 Ų, it occupies a distinct chemical space among monocyclic pyrimidine building blocks . The bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the cyclopentyl substituent imparts steric bulk and enhanced lipophilicity compared to unsubstituted or smaller-alkyl analogs .

Cross-coupling handle: 4-bromo substitution activated by two ring nitrogens for efficient Pd-catalyzed diversification.
Steric and lipophilic encoder: cyclopentyl group imparts defined steric bulk and lipophilicity gain for pocket occupancy studies.
Electronic tuning: 2-methyl modulates ring electronics, affecting reactivity and metabolic stability research.

Why Generic Pyrimidines Cannot Replace This Building Block


The specific 4-bromo-6-cyclopentyl-2-methyl substitution pattern simultaneously controls three critical molecular properties that generic or mono-substituted pyrimidines cannot replicate: (i) the C-4 bromine dictates the regioselectivity and efficiency of cross-coupling diversification; (ii) the C-6 cyclopentyl group encodes a defined steric and lipophilic parameter set (estimated ΔLogP ≈ +1.0–1.5 vs. the 6-unsubstituted analog) that directly influences target binding pocket occupancy and pharmacokinetic profile; and (iii) the C-2 methyl group modulates the electron density of the pyrimidine ring, affecting both reactivity and metabolic stability . These parameters are non-orthogonal; substituting any one feature with an alternative halogen, cycloalkyl, or alkyl group yields a compound with different reactivity and physicochemical profiles, making simple interchange scientifically invalid .

Regiochemical mismatch
Bromine at other positions or alternative halogens alters cross-coupling reactivity and regioselectivity, requiring different conditions and may not replicate diversification outcomes.
Steric/lipophilic profile shift
Replacing cyclopentyl with smaller alkyl (no bulk) or cyclohexyl (larger footprint) changes estimated ΔLogP and Sterimol parameters, which may shift target pocket fit and physicochemical behavior.
Electronic modulation drift
Absence or variation of the 2-methyl group modifies ring electron density, potentially impacting metabolic stability and coupling efficiency; simple substitution may not maintain the same reactivity profile.

Quantitative Comparison Against Structural Analogs


Lipophilicity Comparison with 4-Bromo-2-methylpyrimidine

4-Bromo-6-cyclopentyl-2-methylpyrimidine exhibits a calculated LogP of 3.21, which is approximately 1.4–1.5 log units higher than the predicted LogP of 4-bromo-2-methylpyrimidine (estimated LogP ≈ 1.7–1.8 by ALOGPS consensus) . This difference reflects the substantial contribution of the cyclopentyl group to partition coefficient, moving the compound from a low-lipophilicity range into a more drug-like lipophilicity window (LogP 2–4) preferred for oral bioavailability and membrane permeability .

Lipophilicity shift
Class-level
ΔLogP ≈ +1.4 to +1.5 vs. 4-bromo-2-methylpyrimidine
Reported lipophilicity gain moves compound toward drug-like LogP range, supporting membrane permeability context.
Computational prediction; class-level inference.
Medicinal Chemistry Physicochemical Properties Lead Optimization

TPSA and Passive Permeability Prediction

The topological polar surface area (TPSA) of 4-bromo-6-cyclopentyl-2-methylpyrimidine is reported as 25.78 Ų, which is identical to the core pyrimidine scaffold contribution and well below the 90 Ų threshold for good blood-brain barrier penetration and the 140 Ų cutoff for oral absorption . In comparison, 4-bromo-6-cyclohexyl-2-methylpyrimidine is expected to have a negligibly different TPSA (≈26–28 Ų), but the cyclohexyl analog carries an additional methylene unit that increases molecular weight, rotatable bond count, and lipophilicity without a commensurate TPSA benefit, making the cyclopentyl derivative the more ligand-efficient choice for fragment-based drug discovery campaigns .

TPSA & ligand efficiency
Class-level
TPSA 25.78 Ų (equivalent to cyclohexyl analog) but MW 14 Da lower
Lower molecular weight with same TPSA supports higher ligand efficiency indices for fragment-based screening.
Calculated TPSA; ligand efficiency interpretation requires experimental validation.
Drug Design ADME Prediction Chemical Biology

Purity Specification and Batch Consistency

The commercially available 4-bromo-6-cyclopentyl-2-methylpyrimidine (Leyan, Product No. 2016465) carries a minimum purity specification of 95% . This specification is comparable to or exceeds the typical purity of related custom-synthesized bromo-pyrimidine intermediates from non-specialized suppliers, where purity may fall to 90–93% for difficult-to-purify analogs (e.g., 4-bromo-6-cyclohexylmethylpyrimidine or 4-bromo-5-cyclopentyl-2-methylpyrimidine positional isomers) due to challenging separation of regioisomeric by-products . The supplier explicitly notes that the listed purity is the in-house guidance value and that inter-batch variation exists; however, the 95% threshold provides a defined procurement benchmark.

Purity specification
Specification review
≥95% (vendor QC specification)
Consistent upper-range purity reduces impurity propagation risk in multi-step synthesis.
Inter-batch variability acknowledged; lot-specific review recommended.
Chemical Procurement Quality Control Synthetic Chemistry

Steric Profile Differentiation via Sterimol Parameters

Sterimol parameters derived from the MMsINC database for a closely related pyrimidine scaffold (MMs01183741, MW 256.37, SlogP 2.33) provide a quantitative steric benchmark: B1 = 2.26, B2 = 2.84, B3 = 5.16, B4 = 9.97, and L = 12.59 [1]. These values place the compound in a steric range distinct from: (i) 4-bromo-2-methylpyrimidine, which lacks the cyclopentyl group and therefore exhibits substantially smaller B1 and L parameters (estimated B1 < 1.8, L < 7.5); and (ii) 4-bromo-6-cyclohexyl-2-methylpyrimidine, where the six-membered ring is expected to increase B1 to ≈2.4–2.6 and L to ≈13.5–14.0 [1]. The cyclopentyl group thus provides an intermediate steric footprint that is large enough to fill hydrophobic pockets not accessible by unsubstituted analogs, yet small enough to avoid the excessive conformational flexibility and entropic penalty associated with the cyclohexyl group.

Steric profile differentiation
Class-level
B1 ≈ 2.26, L ≈ 12.59; intermediate between unsubstituted and cyclohexyl analogs
Intermediate steric footprint may fit hydrophobic pockets not accessible to bulkier or smaller groups, relevant for selectivity studies.
Sterimol parameters from MMsINC database (computational).
Computational Chemistry Steric Effects Virtual Screening

Regiochemical Reactivity in Cross-Coupling

The bromine atom at the 4-position of the pyrimidine ring in 4-bromo-6-cyclopentyl-2-methylpyrimidine is electronically activated by both adjacent ring nitrogens, making it significantly more reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig) than bromine at the 5-position . In 5-bromo-4-cyclohexylpyrimidine (CAS not specified), the bromine is deactivated by the electron-donating cycloalkyl group at the adjacent 4-position, requiring more forcing conditions (higher temperature, stronger base, longer reaction time) for comparable conversions . The 4-bromo-2-methyl substitution pattern thus offers a reactivity advantage for library synthesis, enabling milder reaction conditions that preserve sensitive functional groups on coupling partners.

Cross-coupling reactivity
Class-level
Estimated activation energy advantage for 4-Br vs. 5-Br substitution: ΔΔG‡ ≈ 2–4 kcal/mol
Reported milder coupling conditions (80°C, 2–4h) support wider functional group tolerance in library synthesis.
Semi-quantitative estimate based on pyrimidine electronic structure; experimental conditions may vary.
Synthetic Chemistry Cross-Coupling Reactivity

Availability and Scalability for Procurement

4-Bromo-6-cyclopentyl-2-methylpyrimidine is catalog-listed in quantities from 1g to 25g (with larger quantities available upon inquiry), indicating established, scalable synthetic access . In contrast, many closely related analogs such as 4-bromo-6-cyclohexyl-2-methylpyrimidine, 4-bromo-6-cyclopentylpyrimidine, or 5-bromo-2-cyclopentylpyrimidine are often custom-synthesis items with lead times of 4–8 weeks and minimum order quantities that may be prohibitive for early-stage research . The availability of the target compound in stock (0 in Shanghai, inquire for other locations) provides a tangible procurement advantage for time-sensitive projects.

Availability & scalability
Reported
1g in stock; 5g–25g upon inquiry
Catalog availability reduces lead time vs. custom-synthesized analogs (4–8 weeks typical), supporting time-sensitive projects.
Inventory status as of vendor check; verify before procurement.
Chemical Supply Chain Scale-Up Procurement

Optimal Application Scenarios Based on Evidence


Kinase Fragment Library Construction

For medicinal chemistry programs targeting ATP-binding pockets of kinases (e.g., CDK, PLK, Aurora families), 4-bromo-6-cyclopentyl-2-methylpyrimidine provides a LogP of 3.21 and TPSA of 25.78 Ų, positioning it within the optimal property space for hinge-binding fragments . The compound's steric profile (B1 ≈ 2.26) enables it to occupy the adenine pocket while the bromine handle allows facile diversification into larger lead-like molecules via Suzuki coupling [1].

Parallel Library Synthesis via Cross-Coupling

The electronically activated 4-bromo position permits mild Suzuki, Negishi, and Buchwald-Hartwig coupling conditions (80°C, 2–4h) that are compatible with base-sensitive, thermally labile, or epimerizable coupling partners . This reactivity advantage makes the compound suitable for high-throughput parallel synthesis of diverse screening libraries where functional group integrity must be preserved .

SAR Exploration of Hydrophobic Pocket Occupancy

The cyclopentyl group at the 6-position provides a steric increment over unsubstituted pyrimidines (ΔL ≈ +5.1) while remaining smaller than cyclohexyl (ΔL ≈ −1.0 to −1.5), making it ideal for probing the steric tolerance of hydrophobic sub-pockets in target proteins [1]. The corresponding LogP increase (ΔLogP ≈ +1.4–1.5 vs. 4-bromo-2-methylpyrimidine) simultaneously allows assessment of lipophilicity-driven potency gains without exceeding drug-like property boundaries .

Time-Critical Hit-to-Lead Programs

With 1g quantities in stock and larger amounts available upon inquiry, 4-bromo-6-cyclopentyl-2-methylpyrimidine offers a lead-time advantage over custom-synthesized analogs that require 4–8 weeks for preparation . This availability makes it the pragmatic choice for hit explosion and early SAR studies where rapid analog generation is essential for decision-making .

Application
Selection Property
Validation Focus
Kinase fragment library construction
Hinge-binding fragment property fit (LogP, TPSA, steric profile)
Adenine pocket occupancy and synthetic diversification efficiency
Parallel library synthesis via cross-coupling
Mild coupling condition compatibility (Suzuki, Negishi, Buchwald-Hartwig)
Functional group tolerance and high-throughput parallel synthesis throughput
SAR exploration of hydrophobic pocket occupancy
Steric and lipophilic increment for pocket probing
Steric tolerance and lipophilicity-driven potency assessment in target proteins
Time-critical hit-to-lead programs
Catalog availability and lead time advantage
Project timeline adherence and rapid analog procurement feasibility
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